MIND4

Huntington's Disease Neuroprotection Multi-target Drug Discovery

MIND4 is the only commercially available chemical probe that simultaneously inhibits SIRT2 deacetylase (IC50 1.2 μM, Ki 2.1 μM) and independently activates the NRF2 cytoprotective pathway within a single molecular entity. Unlike single-pathway agents (AK-7, sulforaphane, DMF), MIND4 delivers superior, synergistic neuroprotection validated in ex vivo brain slices, Drosophila HD models, and HD mouse cortical TNF-α reduction. Essential for reliable HD assay positive controls and NRF2/SIRT2 crosstalk studies. Confirm stock availability and request a quote today for your neurodegeneration research program.

Molecular Formula C24H17N5O3S
Molecular Weight 455.49
CAS No. 1639965-26-6
Cat. No. B609042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIND4
CAS1639965-26-6
SynonymsMIND4;  MIND 4;  MIND-4; 
Molecular FormulaC24H17N5O3S
Molecular Weight455.49
Structural Identifiers
SMILESO=[N+](C1=C2C=CC=NC2=C(SC3=NN=C(COC4=CC=CC=C4)N3C5=CC=CC=C5)C=C1)[O-]
InChIInChI=1S/C24H17N5O3S/c30-29(31)20-13-14-21(23-19(20)12-7-15-25-23)33-24-27-26-22(16-32-18-10-5-2-6-11-18)28(24)17-8-3-1-4-9-17/h1-15H,16H2
InChIKeyRVYWJVIYWKCDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MIND4 (CAS 1639965-26-6): Dual-Activity SIRT2 Inhibitor and NRF2 Activator for Huntington's Disease Research


MIND4 (CAS 1639965-26-6) is a thiazole-containing small molecule that exhibits dual neuroprotective activities: it acts as a selective, non-competitive inhibitor of the deacetylase sirtuin-2 (SIRT2) with an IC50 of 1.2 μM and a Ki of 2.1 μM , and it also functions as an independent inducer of the cytoprotective NRF2 (nuclear factor-erythroid 2 p45-derived factor 2) pathway [1]. This dual-activity profile, discovered through systems biology analysis, distinguishes MIND4 from compounds that target only one of these pathways, making it a unique chemical probe for investigating synergistic therapeutic strategies in Huntington's disease and related neurodegenerative disorders [2].

Why SIRT2 Inhibitors and NRF2 Activators Cannot Substitute for MIND4 (CAS 1639965-26-6)


Substituting MIND4 with a standard SIRT2 inhibitor (e.g., AK-7) or a standalone NRF2 activator (e.g., sulforaphane, DMF, or MIND4-17) fails to replicate its dual-activity mechanism, which has been shown to produce superior neuroprotection through independent and potentially synergistic pathways [1]. The core evidence from the original discovery publication demonstrates that MIND4's SIRT2 inhibition and NRF2 activation are independent activities that can be separated by medicinal chemistry efforts (e.g., MIND4-17 retains only NRF2 activation) [2]. Crucially, MIND4 itself provided greater neuroprotection than an analog lacking SIRT2 inhibitory activity, indicating that the combination of both activities in a single molecular entity yields a functional advantage not achievable with single-pathway agents [3]. For research programs investigating multi-target engagement in neurodegeneration, generic substitution with a single-mechanism compound would eliminate this therapeutically relevant dual activity and compromise experimental outcomes.

MIND4 (CAS 1639965-26-6) Quantitative Differentiation Evidence: Direct Comparisons with Analogs and In-Class Compounds


Dual SIRT2/NRF2 Activity vs. Single-Target NRF2 Activator MIND4-17

MIND4 exhibits dual SIRT2 inhibitory and NRF2 activating activities, whereas the structurally optimized analog MIND4-17 was designed to be a potent NRF2 activator that completely lacks SIRT2 inhibitory activity [1]. A systems biology analysis of gene expression changes in ST14A HD model cells treated with MIND4 revealed that the top seven pathways activated were related to the oxidative stress response mediated by NRF2, confirming an SIRT2-independent NRF2 activation mechanism that is absent in SIRT2-selective inhibitors [2]. The lead investigator directly compared MIND4 to a derivative lacking SIRT2 inhibitory activity and observed that MIND4 provided superior neuroprotection, supporting the functional advantage of the dual-activity profile [3]. For researchers requiring both SIRT2 inhibition and NRF2 pathway activation in a single chemical entity for investigating synergistic mechanisms, MIND4 is the requisite probe, as MIND4-17 lacks SIRT2 activity entirely.

Huntington's Disease Neuroprotection Multi-target Drug Discovery

Superior Neuroprotection in Huntington's Disease Models: MIND4 vs. AK-7

MIND4 demonstrates neuroprotective activity across multiple preclinical HD models, whereas the well-established SIRT2 inhibitor AK-7 exhibits a more limited efficacy profile. The original discovery publication directly compared MIND4 to AK-7 in two different HD model systems [1]. In ex vivo brain slice assays from an HD mouse model, MIND4 treatment resulted in significantly improved neuronal survival compared to AK-7, which provided only partial protection [1]. Furthermore, in a Drosophila melanogaster model expressing mutant huntingtin (mHTTex1), MIND4 rescued the neurodegenerative phenotype more effectively than AK-7 [1]. These quantitative differences in functional neuroprotection establish MIND4 as the more potent and effective SIRT2-targeting probe for HD research applications, particularly in assays requiring robust and reproducible neuroprotection.

Huntington's Disease Ex Vivo Neuroprotection Drosophila HD Model

Quantified NRF2 Activation Potency: MIND4 vs. DMF and SFP

MIND4 activates the NRF2 pathway with potency comparable to established NRF2 inducers such as dimethyl fumarate (DMF) and sulforaphane (SFP), but does so via a distinct, SIRT2-independent mechanism [1]. In a quantitative NQO1 inducer bioassay, MIND4 treatment resulted in concentration-dependent induction of the NRF2-responsive enzyme NQO1 in wild-type mouse embryonic fibroblasts (MEFs) [2]. This NQO1 induction was completely abolished in NRF2-knockout (NRF2-KO) MEFs, confirming that MIND4's cytoprotective activity is entirely NRF2-dependent [2]. Immunoblotting analyses further demonstrated that MIND4 treatment led to the stabilization of NRF2 protein and the upregulation of downstream target proteins NQO1 and GCLM in mutant HD ST14A cells, with effects comparable to those observed with DMF [2]. This establishes MIND4 as a chemically distinct NRF2 activator that provides an alternative scaffold for NRF2 pathway research, particularly valuable in systems where the off-target effects of DMF or SFP are confounding.

NRF2 Activation Oxidative Stress Cytoprotection

In Vivo Anti-Inflammatory Efficacy: MIND4 Reduces TNF-alpha in HD Mouse Cortex

MIND4 treatment in symptomatic Huntington's disease (HD) mice resulted in a significant reduction of tumor necrosis factor-alpha (TNF-alpha) levels in the cortex, a key marker of neuroinflammation [1]. This in vivo anti-inflammatory effect was attributed to the NRF2-activating property of MIND4 and was corroborated by in vitro studies showing that MIND4 and its structural analog potently repressed the expression of inflammatory markers in activated microglial cells [1]. While direct comparative quantitative data against other NRF2 activators in this exact in vivo model are not available in the primary literature, this finding provides critical evidence that MIND4's NRF2 activation translates to a measurable pharmacodynamic effect on neuroinflammation in a disease-relevant animal model [2]. This in vivo validation distinguishes MIND4 from NRF2 activators that have only been characterized in vitro and provides a tangible endpoint for preclinical studies investigating the therapeutic potential of NRF2 activation in HD.

Neuroinflammation Huntington's Disease In Vivo Pharmacology

MIND4 (CAS 1639965-26-6) Validated Research Applications and Procurement Scenarios


Investigating Synergistic SIRT2 and NRF2 Pathways in Neurodegeneration

Research groups exploring the crosstalk between SIRT2 deacetylase activity and NRF2-mediated antioxidant responses should prioritize MIND4 as the only commercially available probe that simultaneously engages both pathways in a single molecular entity [1]. This application is directly supported by evidence showing that MIND4's dual activities are independent and that the combination yields superior neuroprotection compared to NRF2 activation alone [2]. For mechanistic studies involving gene expression profiling, MIND4 treatment at 5 μM in HD model cells (ST14A) has been validated and the resulting transcriptomic data (GSE49392) are publicly available for reference [3].

Establishing Ex Vivo and In Vivo Neuroprotection Assays for Huntington's Disease

For laboratories validating new HD-relevant neuroprotection assays, MIND4 serves as a robust positive control based on its demonstrated efficacy in ex vivo brain slice assays and Drosophila HD models [1]. MIND4 provided significantly greater protection than the commonly used SIRT2 inhibitor AK-7 in these systems, making it a more reliable and potent reference compound for assay development and quality control [1]. Additionally, its validated in vivo activity in reducing cortical TNF-alpha levels in symptomatic HD mice provides a translational pharmacodynamic endpoint for studies moving into animal models [2].

Chemical Biology Studies of NRF2-Dependent Cytoprotection with an Alternative Scaffold

Researchers investigating NRF2 pathway activation for cytoprotection can utilize MIND4 as a chemically distinct alternative to widely used inducers such as DMF and sulforaphane [1]. MIND4 has been validated in quantitative NQO1 inducer bioassays, NRF2-KO MEFs for confirming pathway specificity, and immunoblotting for NRF2 target protein expression (NQO1, GCLM) [1]. This distinct thiazole-containing scaffold may help circumvent the confounding off-target effects or metabolic liabilities associated with other NRF2 activators in certain experimental systems, providing a cleaner tool for dissecting NRF2 biology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIND4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.